![molecular formula C16H11F3N2O2 B3133175 4-Methoxy-2-(2-naphthyloxy)-6-(trifluoromethyl)pyrimidine CAS No. 383148-58-1](/img/structure/B3133175.png)
4-Methoxy-2-(2-naphthyloxy)-6-(trifluoromethyl)pyrimidine
Overview
Description
4-Methoxy-2-(2-naphthyloxy)-6-(trifluoromethyl)pyrimidine, also known as MNI-1, is a potent inhibitor of the protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a crucial role in the methylation of histones, which is essential for gene regulation. MNI-1 has been shown to have potential therapeutic applications in cancer and other diseases that involve abnormal histone methylation.
Mechanism of Action
4-Methoxy-2-(2-naphthyloxy)-6-(trifluoromethyl)pyrimidine works by inhibiting the activity of PRMT5, which is responsible for the methylation of histones. This inhibition leads to a decrease in histone methylation, which can affect gene expression and ultimately lead to the death of cancer cells. Additionally, 4-Methoxy-2-(2-naphthyloxy)-6-(trifluoromethyl)pyrimidine has been shown to inhibit the activity of other enzymes involved in histone methylation, including PRMT1 and PRMT4.
Biochemical and Physiological Effects
4-Methoxy-2-(2-naphthyloxy)-6-(trifluoromethyl)pyrimidine has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 4-Methoxy-2-(2-naphthyloxy)-6-(trifluoromethyl)pyrimidine has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage repair. 4-Methoxy-2-(2-naphthyloxy)-6-(trifluoromethyl)pyrimidine has also been shown to affect the expression of genes involved in the immune response, including cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One advantage of 4-Methoxy-2-(2-naphthyloxy)-6-(trifluoromethyl)pyrimidine is its specificity for PRMT5, which makes it a valuable tool for studying the role of PRMT5 in various biological processes. However, 4-Methoxy-2-(2-naphthyloxy)-6-(trifluoromethyl)pyrimidine also has limitations, including its low solubility in water and its potential for off-target effects. Researchers must be careful to use appropriate controls and validate their findings using multiple methods.
Future Directions
There are several potential future directions for research on 4-Methoxy-2-(2-naphthyloxy)-6-(trifluoromethyl)pyrimidine. One area of interest is the development of more potent and selective PRMT5 inhibitors. Additionally, researchers are exploring the use of 4-Methoxy-2-(2-naphthyloxy)-6-(trifluoromethyl)pyrimidine in combination with other therapies, such as chemotherapy and immunotherapy. Finally, there is interest in studying the role of PRMT5 in non-cancer diseases, such as neurological disorders and viral infections.
Scientific Research Applications
4-Methoxy-2-(2-naphthyloxy)-6-(trifluoromethyl)pyrimidine has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 4-Methoxy-2-(2-naphthyloxy)-6-(trifluoromethyl)pyrimidine can inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and leukemia. 4-Methoxy-2-(2-naphthyloxy)-6-(trifluoromethyl)pyrimidine has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of autoimmune diseases.
properties
IUPAC Name |
4-methoxy-2-naphthalen-2-yloxy-6-(trifluoromethyl)pyrimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c1-22-14-9-13(16(17,18)19)20-15(21-14)23-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNXSTKHFSEYFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C(F)(F)F)OC2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801181601 | |
Record name | 4-Methoxy-2-(2-naphthalenyloxy)-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801181601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(2-naphthyloxy)-6-(trifluoromethyl)pyrimidine | |
CAS RN |
383148-58-1 | |
Record name | 4-Methoxy-2-(2-naphthalenyloxy)-6-(trifluoromethyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383148-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-2-(2-naphthalenyloxy)-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801181601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.